molecular formula C27H19N3O5 B12030086 5-(Benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate CAS No. 765305-68-8

5-(Benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12030086
CAS No.: 765305-68-8
M. Wt: 465.5 g/mol
InChI Key: COQMSDRAYQBALI-RDRPBHBLSA-N
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Description

Structural Significance of Pyridine-Carbohydrazone Moieties in Bioactive Molecules

The pyridine-carbohydrazone hybrid structure combines the aromatic heterocyclic properties of pyridine with the reactive hydrazone linkage. Pyridine’s electron-deficient aromatic system promotes π-π stacking and dipole-dipole interactions, while its nitrogen atom serves as a hydrogen bond acceptor. Conjugation with a carbohydrazone moiety (–NH–N=C=O) introduces additional hydrogen bond donors and acceptors, enhancing binding affinity to biological targets.

Table 1: Key Interactions of Pyridine-Carbohydrazone Derivatives

Target System Interaction Type Biological Effect Source
Bacterial enzymes Hydrogen bonding with Asp/Glu Inhibition of cell wall synthesis
Fungal cytochrome P450 π-Stacking with heme cofactor Disruption of ergosterol biosynthesis
Human kinases Chelation of Mg²⁺/ATP-binding site Antiproliferative activity

In 5-(benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate, the 3-pyridinylcarbonyl group anchors the molecule to hydrophobic pockets via van der Waals forces, while the carbohydrazonoyl bridge facilitates chelation of metal ions critical for enzymatic function. This dual mechanism is exemplified in antitubercular agents like isoniazid, where the pyridine-hydrazide motif inhibits mycolic acid synthesis by targeting the enoyl-ACP reductase InhA.

Historical Evolution of Aryl Benzoate Derivatives in Pharmacophore Design

Aryl benzoate esters, characterized by aromatic rings linked via ester groups, have been instrumental in optimizing drug solubility and metabolic stability. Early applications focused on prodrug design, where labile ester bonds enabled controlled release of active carboxylic acids or alcohols in vivo. For instance, aspirin’s acetyloxy group evolved into more complex benzoate derivatives to modulate cyclooxygenase inhibition kinetics.

Table 2: Milestones in Aryl Benzoate-Based Drug Development

Era Compound Class Therapeutic Application Key Advancement
1960s Simple alkyl benzoates Topical analgesics Enhanced lipid solubility
1980s Nitrobenzoyl esters Antianginal agents NO release for vasodilation
2000s Polyaromatic benzoates Anticancer prodrugs Tumor-specific esterase activation
2020s Hybrid benzoate-hydrazones Broad-spectrum antifungals Synergistic target engagement

In the case of 5-(benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate, the benzoyloxy groups at positions 2 and 5 of the central phenyl ring serve dual roles: (1) steric shielding of the hydrazone linkage to prevent premature hydrolysis, and (2) participation in π-π interactions with aromatic residues in fungal CYP51, as observed in recent triazole antifungals. Molecular dynamics simulations of analogous compounds reveal that benzoate substituents stabilize ligand-enzyme complexes by up to 40% compared to non-esterified analogs.

Properties

CAS No.

765305-68-8

Molecular Formula

C27H19N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

[3-benzoyloxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C27H19N3O5/c31-25(22-12-7-15-28-17-22)30-29-18-21-13-14-23(34-26(32)19-8-3-1-4-9-19)16-24(21)35-27(33)20-10-5-2-6-11-20/h1-18H,(H,30,31)/b29-18+

InChI Key

COQMSDRAYQBALI-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

5-(Benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C27H19N3O
  • Molecular Weight : 465.47 g/mol
  • CAS Number : 765305-68-8

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating neurological disorders such as Parkinson's disease and depression.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress and reduce inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoate compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Research Findings

Recent studies have provided insights into the biological activities of related compounds, which may offer parallels to the activity of 5-(Benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AMAO-B Inhibition0.062
Compound BAntioxidant ActivityORAC = 2.27
Compound CAntimicrobialVaries

Case Studies

  • Monoamine Oxidase Inhibition : A study on related compounds demonstrated that specific structural modifications can enhance MAO-B inhibitory activity. The compound with a similar framework showed competitive inhibition with an IC50 value significantly lower than existing treatments like rasagiline, indicating a promising therapeutic potential against neurodegenerative diseases .
  • Neuroprotective Effects : Research has indicated that benzoate derivatives possess neuroprotective properties, which could be beneficial in preventing neuronal damage associated with oxidative stress and neuroinflammation .
  • Antimicrobial Efficacy : Some derivatives have been tested against various bacterial strains, showing significant antimicrobial activity that warrants further investigation for potential pharmaceutical applications .

Comparison with Similar Compounds

Implications :

  • The carbohydrazonoyl linkage may confer chelation properties or reactivity toward nucleophiles, differentiating it from esters with single-bonded substituents .

Functional and Regulatory Comparison

  • Simpler benzoates (e.g., cis-3-hexenyl benzoate) are used in fragrances, highlighting functional diversity within the class .
  • Regulatory Status: Benzoates are broadly regulated as food additives or pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(Benzoyloxy)-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate, and how can reaction yields be optimized?

  • Methodology :

  • Benzoylation : Use benzoyl chloride in aprotic solvents (e.g., dichloromethane) under anhydrous conditions to introduce benzoyloxy groups. Catalysts like DMAP may enhance reaction efficiency .
  • Carbohydrazonoyl formation : Employ hydrazine derivatives and 3-pyridinylcarbonyl chloride in a stepwise manner. Temperature control (0–5°C during reagent addition) minimizes side reactions .
  • Purification : Column chromatography (silica gel, 60–120 mesh) with gradients of dichloromethane:methanol (9:1) is recommended for isolating high-purity products .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzoyl chloride) to maximize yield.

Q. How can structural ambiguities in NMR or mass spectrometry data for this compound be resolved?

  • Methodology :

  • NMR analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational models (e.g., DFT-based predictions) to assign stereochemistry. For example, aromatic protons in the benzoyloxy groups typically resonate at δ 7.5–8.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Use ESI or MALDI-TOF to confirm molecular weight (expected [M+H]+^+ ~570–580 Da) and isotopic patterns .
  • X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and confirm hydrogen bonding patterns .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

  • Methodology :

  • Solubility testing : Dissolve in DMSO (10–20 mM stock) and dilute in PBS or cell culture media (final DMSO <0.1%).
  • Stability assessment : Conduct LC-MS over 24–48 hours to detect hydrolysis of ester or carbohydrazonoyl groups under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) influence the compound’s bioactivity?

  • Methodology :

  • Comparative SAR : Synthesize analogs with substituted pyridinyl groups (e.g., 4-fluoro or 2-methyl) and evaluate binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target proteins, focusing on π-π stacking (pyridine ring) and hydrogen bonding (carbohydrazonoyl NH) .
    • Data contradiction example : A 3-pyridinyl analog may show higher enzymatic inhibition than 4-pyridinyl due to better alignment with catalytic residues, despite similar logP values .

Q. What strategies mitigate instability of the carbohydrazonoyl group during long-term storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer formulations .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC-PDA to identify degradation products .

Q. How can contradictory results in enzyme inhibition assays (e.g., IC50_{50} variability) be systematically addressed?

  • Methodology :

  • Assay standardization : Normalize enzyme activity (e.g., NADH consumption rate for dehydrogenases) and include positive controls (e.g., known inhibitors) in each plate .
  • Statistical rigor : Perform triplicate experiments with independent compound batches. Apply ANOVA to assess batch-to-batch variability .
  • Mechanistic studies : Use stopped-flow kinetics or ITC to distinguish competitive vs. non-competitive inhibition modes .

Key Challenges in Current Research

  • Stereochemical control : Racemization during benzoylation steps may require chiral HPLC for resolution .
  • Biological target identification : Use photoaffinity labeling or click chemistry probes to map binding sites .

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